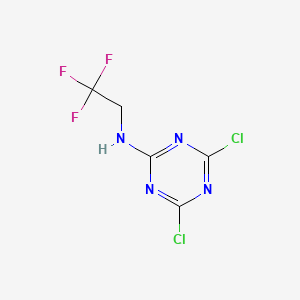
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position
準備方法
The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Synthetic Route:
Starting Material: 3-(2-nitro-propenyl)-benzene.
Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.
Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
- Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
- Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
- Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).
科学的研究の応用
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
作用機序
The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: The nitro group is positioned differently, affecting the compound’s chemical properties and reactivity.
1-Bromo-3-nitrobenzene:
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
1-bromo-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |
InChIキー |
YIYKNVSMWCPXES-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)






![Methyl 6-[(naphthalen-2-yl)formamido]hexanoate](/img/structure/B8639509.png)
![Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-](/img/structure/B8639523.png)



